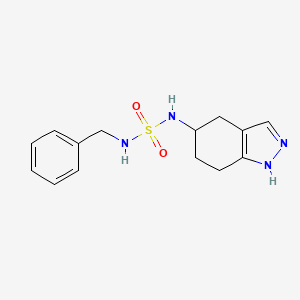![molecular formula C23H24N4O2 B5428116 6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5428116.png)
6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BPIQ or BPN and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of BPIQ is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the induction of cell death in cancer cells. BPIQ has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis and the regulation of cellular metabolism.
Biochemical and Physiological Effects
BPIQ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and prevent neuronal cell death. BPIQ has also been shown to inhibit the growth and proliferation of cancer cells and to have anti-inflammatory effects. Additionally, BPIQ has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPIQ has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, allowing for easy access to intracellular targets. BPIQ is also stable and can be easily synthesized in large quantities. However, BPIQ has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in some experiments. Additionally, BPIQ has not been extensively studied in vivo, and its effects in animal models may differ from its effects in vitro.
Direcciones Futuras
For the study of BPIQ include investigating its effects on other diseases and developing more potent and selective HDAC inhibitors.
Métodos De Síntesis
BPIQ can be synthesized using various methods. One of the most common methods involves the reaction of 6-bromonicotinamide with 2-isopropyl-1H-imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(benzofuran-2-yl)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield BPIQ.
Aplicaciones Científicas De Investigación
BPIQ has been studied for its potential applications in scientific research. It has been shown to have anticancer activity and can induce cell death in various cancer cell lines. BPIQ has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent neuronal cell death.
Propiedades
IUPAC Name |
6-(1-benzofuran-2-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)22-24-11-13-27(22)12-5-10-25-23(28)18-8-9-19(26-15-18)21-14-17-6-3-4-7-20(17)29-21/h3-4,6-9,11,13-16H,5,10,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJGLIDFGAWPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5428037.png)
![N-cyclopropyl-1'-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428041.png)
![6-[5-(N-hydroxypropanimidoyl)-2-thienyl]hexanoic acid](/img/structure/B5428049.png)
![(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide](/img/structure/B5428057.png)
![N-methyl-2-[(4-methylphenyl)thio]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5428064.png)
![3-[(4-nitrobenzyl)thio]-6-phenyl-1,2,4-triazine](/img/structure/B5428088.png)
![N-(2,4-dichlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5428091.png)
![2-(3-methylphenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5428097.png)



![4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5428127.png)
![5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2(1H)-pyridinone](/img/structure/B5428128.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428133.png)